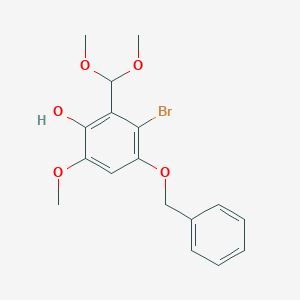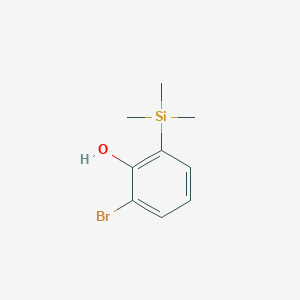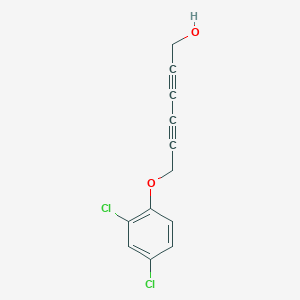![molecular formula C15H14N4O4 B14609034 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline CAS No. 57862-46-1](/img/structure/B14609034.png)
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a dinitrophenyl group and a dimethylaniline moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline typically involves the condensation of 2,4-dinitrobenzaldehyde with N,N-dimethylaniline. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxy group instead of the dinitrophenyl group, leading to different chemical properties and applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another Schiff base with different substituents, used in various chemical and biological studies.
Propriétés
Numéro CAS |
57862-46-1 |
|---|---|
Formule moléculaire |
C15H14N4O4 |
Poids moléculaire |
314.30 g/mol |
Nom IUPAC |
4-[(2,4-dinitrophenyl)methylideneamino]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4O4/c1-17(2)13-7-4-12(5-8-13)16-10-11-3-6-14(18(20)21)9-15(11)19(22)23/h3-10H,1-2H3 |
Clé InChI |
IQSMBPHPYQBSPI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)



![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

